1-Chloronaphthalene (1-CN) is a high-boiling (bp ~263 °C), halogenated aromatic liquid primarily sourced as a critical solvent additive in the formulation of organic electronics and photovoltaics [1]. While it can serve as a synthetic precursor for specific naphthalene derivatives, its dominant industrial value lies in its specific thermodynamic properties—specifically its vapor pressure and selective solubility for non-fullerene acceptors (NFAs) and conjugated polymers [2]. By acting as a transient plasticizer during the drying phase of spin-coated or blade-coated films, 1-CN provides formulators with precise control over the nanoscale phase separation and crystallization kinetics of bulk heterojunctions, making it a highly specified material for scaling up high-efficiency organic solar cells and field-effect transistors [3].
Substituting 1-CN with generic high-boiling aromatics or relying solely on primary processing solvents (such as chloroform or chlorobenzene) fails to provide the necessary thermodynamic driving force for optimal J- or H-aggregation, resulting in rapid, uncontrolled drying and severely degraded charge carrier mobility [1]. Furthermore, attempting to substitute 1-CN with the industry-standard additive 1,8-diiodooctane (DIO) introduces fatal operational flaws in commercial devices. Under UV irradiation, DIO decomposes into photo-acids—releasing iodine, dissolved HI, and carbon-centered radicals—which aggressively degrade the active layer and drastically shorten the device lifespan [2]. 1-CN avoids this photo-acidic degradation entirely while delivering precise morphological control, making it non-interchangeable for photostable, long-life optoelectronic applications [3].
In comparative stability studies of bulk heterojunction solar cells, 1-CN demonstrates superior photochemical stability compared to the common additive 1,8-diiodooctane (DIO). Under UV irradiation, DIO undergoes side-chain cleavage to form destructive photo-acids (HI and iodine radicals), leading to accelerated device degradation (e.g., up to 36% efficiency loss in specific polymer cells) [1]. Conversely, 1-CN does not generate acidic byproducts under identical UV exposure, preserving the structural integrity of the donor-acceptor network [2].
| Evidence Dimension | Photo-acid generation and UV-induced degradation |
| Target Compound Data | Maintains structural integrity without generating acidic byproducts under UV irradiation. |
| Comparator Or Baseline | 1,8-Diiodooctane (DIO): Decomposes into iodine, dissolved HI, and carbon-centered radicals, acting as a photo-acid. |
| Quantified Difference | 1-CN eliminates the photo-acid-driven accelerated degradation pathway inherent to DIO, preserving long-term device efficiency. |
| Conditions | UV-irradiated bulk heterojunction organic solar cells. |
For commercial scale-up of organic photovoltaics, replacing DIO with 1-CN prevents premature device failure caused by additive-induced acidity.
The application of 1-CN as a morphology-controlling agent significantly enhances the power output of organic solar cells compared to untreated baselines. In inverted bilayer devices (ITO/ZnO/D18/Y6/MoO3/Ag), treating the donor-acceptor interface with 1-CN vapor optimized surface tension and recombination lifetimes, raising the Power Conversion Efficiency (PCE) under 1 sun illumination to 16.8% [1]. This represents a substantial improvement over the 15.1% PCE observed in devices processed with the baseline solvent alone [2].
| Evidence Dimension | Power Conversion Efficiency (PCE) under 1 sun illumination |
| Target Compound Data | 16.8% PCE when utilizing 1-CN treatment at the donor-acceptor interface. |
| Comparator Or Baseline | Baseline (No additive treatment): 15.1% PCE. |
| Quantified Difference | Absolute efficiency gain of +1.7% (an 11% relative improvement) due to optimized surface tension and recombination lifetime. |
| Conditions | ITO/ZnO/D18/Y6/MoO3/Ag inverted device structure. |
Procuring 1-CN as an interface-modifying solvent directly translates to commercially significant gains in solar cell power output.
For organic field-effect transistors (OFETs), the addition of a small volumetric percentage of 1-CN to the primary casting solvent drastically improves the electrical performance of the resulting film. Spin-coated DPP copolymer films cast from a chloroform/1-CN mixture achieved a high field-effect hole mobility of 0.46 cm² V⁻¹ s⁻¹ [1]. In contrast, films cast from pure chloroform dry too rapidly, failing to form the highly ordered nanostructural semicrystalline domains necessary for efficient charge transport [2].
| Evidence Dimension | Field-effect hole mobility |
| Target Compound Data | 0.46 cm² V⁻¹ s⁻¹ in PDPPDBTE films cast with 1-CN additive. |
| Comparator Or Baseline | Pure Chloroform (Baseline): Rapid drying leads to disordered morphology and drastically lower mobility. |
| Quantified Difference | Addition of 1-CN significantly increases drying time, enabling highly ordered nanostructural semicrystalline domains and maximizing mobility. |
| Conditions | Spin-coated DPP copolymer films for Organic Field-Effect Transistors (OFETs). |
Formulators of electronic inks require 1-CN to control drying kinetics and ensure reproducible, high-mobility semiconductor films.
1-CN provides highly selective solubility that is critical for tuning the donor-acceptor dynamic ratio in bulk heterojunctions. Flory-Huggins interaction parameter (χ) calculations for the PM6:Y6 system reveal a stronger interaction between the Y6 acceptor and 1-CN (χ = 0.561) compared to the PM6 donor and 1-CN (χ = 0.602) [1]. This selective interaction slows the crystallization kinetics of the acceptor during film formation, preventing the over-aggregation typically seen when using purely volatile baseline solvents like pure chloroform or o-xylene [2].
| Evidence Dimension | Flory-Huggins solvent-molecule interaction parameter (χ) |
| Target Compound Data | Stronger Y6-CN interaction (χ = 0.561) selectively tunes acceptor crystallization. |
| Comparator Or Baseline | Baseline volatile solvents: Poor selective solubility leads to rapid, uncontrolled over-aggregation of the acceptor. |
| Quantified Difference | The differential solubility (χ = 0.561 for Y6 vs 0.602 for PM6) enables precise nanoscale bicontinuous interpenetrating network formation. |
| Conditions | PM6:Y6 non-fullerene organic solar cell active layer formulation. |
This selective solubility enables formulators to precisely control the nanoscale morphology of the active layer, a critical requirement for scaling up OPV production.
1-CN is a highly effective additive choice for scaling up PM6:Y6 and other non-fullerene acceptor-based solar cells. By leveraging its selective solubility and high boiling point, formulators can precisely control phase separation and crystallization kinetics during blade-coating or spin-coating, reliably boosting Power Conversion Efficiency (PCE) beyond baseline solvent limits [1].
For manufacturers prioritizing the long-term operational lifespan of printed electronics, 1-CN serves as a photostable replacement for 1,8-diiodooctane (DIO). Because 1-CN does not degrade into destructive photo-acids under UV irradiation, it ensures that the morphological benefits of the solvent additive do not come at the cost of premature photochemical device failure [2].
In the production of semicrystalline polymer semiconductor films (such as DPP copolymers), 1-CN is procured to deliberately prolong drying times. This controlled evaporation allows the polymer chains to self-assemble into highly ordered nanostructures, maximizing field-effect hole mobility—a critical requirement for flexible displays and printed logic circuits [3].